
5-Brom-7-isopropyl-1H-indazol
Übersicht
Beschreibung
5-Bromo-7-isopropyl-1H-indazole is a heterocyclic compound with the molecular formula C10H11BrN2 It is a derivative of indazole, a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
Target of Action
Indazole derivatives have been known to play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Biochemical Pathways
Indazole derivatives are known to show various biologically vital properties, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Indazole derivatives are known to have various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Biochemische Analyse
Biochemical Properties
5-Bromo-7-isopropyl-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with protein kinases, which are essential for regulating cellular processes such as cell growth, differentiation, and apoptosis . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research and drug development.
Cellular Effects
The effects of 5-Bromo-7-isopropyl-1H-indazole on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival . Additionally, 5-Bromo-7-isopropyl-1H-indazole can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes. These effects on cellular processes highlight the compound’s potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, 5-Bromo-7-isopropyl-1H-indazole exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. For instance, it can bind to the ATP-binding site of protein kinases, leading to inhibition of kinase activity . This inhibition can result in downstream effects on cell signaling pathways and gene expression. Additionally, 5-Bromo-7-isopropyl-1H-indazole can modulate enzyme activity by inducing conformational changes in the enzyme structure, further influencing its function.
Temporal Effects in Laboratory Settings
The temporal effects of 5-Bromo-7-isopropyl-1H-indazole in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and reduced efficacy. Long-term studies in in vitro and in vivo settings have demonstrated that 5-Bromo-7-isopropyl-1H-indazole can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression.
Dosage Effects in Animal Models
The effects of 5-Bromo-7-isopropyl-1H-indazole vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal toxic effects and can effectively modulate enzyme activity and cellular processes . At higher doses, it can induce toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in preclinical studies to ensure the compound’s safety and efficacy.
Metabolic Pathways
5-Bromo-7-isopropyl-1H-indazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the addition of functional groups, such as hydroxyl and glucuronide, to enhance the compound’s solubility and facilitate its excretion. The metabolic pathways of 5-Bromo-7-isopropyl-1H-indazole are crucial for understanding its pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of 5-Bromo-7-isopropyl-1H-indazole within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 5-Bromo-7-isopropyl-1H-indazole within tissues is also influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of 5-Bromo-7-isopropyl-1H-indazole is critical for understanding its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it can be localized to the nucleus, where it interacts with transcription factors and other nuclear proteins to modulate gene expression. Additionally, 5-Bromo-7-isopropyl-1H-indazole can be localized to the cytoplasm, where it interacts with cytoplasmic enzymes and signaling proteins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-isopropyl-1H-indazole typically involves the bromination of 7-isopropyl-1H-indazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of 5-Bromo-7-isopropyl-1H-indazole may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, can further optimize the production process.
Types of Reactions:
Substitution Reactions: 5-Bromo-7-isopropyl-1H-indazole can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of 5-Bromo-7-isopropyl-1H-indazole can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding amine or alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products Formed:
Substitution: Formation of 7-isopropyl-1H-indazole derivatives with various functional groups.
Oxidation: Formation of 5-bromo-7-isopropyl-1H-indazole-3-carboxylic acid or 5-bromo-7-isopropyl-1H-indazole-3-aldehyde.
Reduction: Formation of 5-bromo-7-isopropyl-1H-indazole-3-amine or 5-bromo-7-isopropyl-1H-indazole-3-ol.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-1H-indazole: Lacks the isopropyl group, which may affect its reactivity and biological activity.
7-Isopropyl-1H-indazole:
5-Bromo-7-methyl-1H-indazole: Contains a methyl group instead of an isopropyl group, leading to differences in steric and electronic effects.
Uniqueness: 5-Bromo-7-isopropyl-1H-indazole is unique due to the presence of both the bromine atom and the isopropyl group, which together influence its chemical reactivity and potential biological activity. This combination of substituents can enhance its utility in various applications compared to its analogs.
Biologische Aktivität
5-Bromo-7-isopropyl-1H-indazole (CAS No. 773887-09-5) is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
5-Bromo-7-isopropyl-1H-indazole is characterized by the following molecular structure:
- Molecular Formula : C10H11BrN2
- Molecular Weight : 239.11 g/mol
- Structural Features : The compound consists of an indazole core with a bromine atom at the 5th position and an isopropyl group at the 7th position, which influence its reactivity and biological activity.
Antimicrobial Properties
Research indicates that 5-bromo-7-isopropyl-1H-indazole exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 100 |
Escherichia coli | 12 | 100 |
Pseudomonas aeruginosa | 10 | 100 |
These results suggest potential applications in developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanisms involved include:
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to cell death.
- Inhibition of Cell Proliferation : By modulating key signaling pathways such as MAPK/ERK, it affects cell cycle progression.
A case study reported that treatment with 5-bromo-7-isopropyl-1H-indazole at a concentration of 50 µM resulted in a 70% reduction in cell viability in MCF-7 breast cancer cells after 48 hours.
The biological activity of 5-bromo-7-isopropyl-1H-indazole can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to interact with protein kinases, inhibiting their activity and thereby affecting downstream signaling pathways crucial for cell survival and proliferation.
- Modulation of Gene Expression : It influences the expression of genes involved in inflammation and cancer progression.
- Interaction with Cellular Targets : The compound binds to specific cellular receptors, altering their function and modulating cellular responses.
Metabolism and Distribution
5-Bromo-7-isopropyl-1H-indazole undergoes metabolic processing primarily in the liver, where it is subject to phase I and phase II reactions. Its distribution within biological systems is facilitated by transport proteins such as ATP-binding cassette (ABC) transporters, which enhance its bioavailability.
Dosage Effects
In animal models, varying doses of the compound have demonstrated different biological effects:
- Low Doses (1–10 mg/kg) : Minimal toxicity observed; potential for therapeutic modulation.
- Moderate Doses (10–50 mg/kg) : Significant anticancer effects noted with manageable toxicity.
- High Doses (>50 mg/kg) : Increased risk of toxicity; careful monitoring required.
Comparative Analysis with Related Compounds
The unique substitution pattern of 5-bromo-7-isopropyl-1H-indazole sets it apart from other indazole derivatives:
Compound | Key Differences | Biological Activity |
---|---|---|
5-Bromo-1H-indazole | Lacks isopropyl group | Limited activity |
7-Isopropyl-1H-indazole | Lacks bromine atom | Reduced reactivity |
5-Bromo-7-methyl-1H-indazole | Contains methyl group instead of isopropyl | Different pharmacokinetics |
Eigenschaften
IUPAC Name |
5-bromo-7-propan-2-yl-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c1-6(2)9-4-8(11)3-7-5-12-13-10(7)9/h3-6H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZLVUPLAGPFMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC2=C1NN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90610773 | |
Record name | 5-Bromo-7-(propan-2-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90610773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773887-09-5 | |
Record name | 5-Bromo-7-(propan-2-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90610773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.